
1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene, commonly known as DABCO, is a heterocyclic organic compound with a bicyclic structure. It has been widely used in various chemical reactions, particularly in organic synthesis, due to its unique properties.
Mécanisme D'action
The mechanism of action of DABCO is mainly attributed to its basicity. It can act as a nucleophile, attacking electrophilic species in chemical reactions. DABCO can also act as a Lewis base, coordinating with metal ions in coordination chemistry.
Biochemical and Physiological Effects
DABCO has been found to have some biochemical and physiological effects. It has been reported to have antifungal and antibacterial activities, inhibiting the growth of various fungi and bacteria. DABCO can also inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
DABCO has several advantages for lab experiments. It is a stable and readily available compound, and its basicity can be easily tuned by modifying its substituents. DABCO can also be used in catalytic amounts, making it a cost-effective catalyst. However, DABCO has some limitations, such as its toxicity and its tendency to form complexes with metal ions, which may interfere with some reactions.
Orientations Futures
There are several future directions for the research on DABCO. One direction is to develop more efficient and selective catalytic reactions using DABCO as a catalyst. Another direction is to explore the potential of DABCO as a therapeutic agent, particularly in the treatment of fungal and bacterial infections. Additionally, the development of new synthetic methods for DABCO and its derivatives may also be a promising direction for future research.
Conclusion
In conclusion, DABCO is a unique and versatile compound that has been widely used in various scientific research applications, particularly in organic synthesis. Its basicity and stability make it an excellent catalyst and ligand in chemical reactions. DABCO also has some biochemical and physiological effects, and its potential as a therapeutic agent deserves further exploration. With its advantages and limitations, DABCO remains a promising compound for future research.
Méthodes De Synthèse
DABCO can be synthesized through several methods, including the reaction of 1,2-diamine with 1,3-dichloropropane, the reaction of 1,2-diamine with epichlorohydrin, and the reaction of 1,2-diamine with 1,4-dibromobutane. Among them, the reaction of 1,2-diamine with 1,3-dichloropropane is the most commonly used method.
Applications De Recherche Scientifique
DABCO has been widely used in various scientific research applications, particularly in organic synthesis. It can be used as a catalyst in various chemical reactions, such as the Michael addition, the aldol reaction, and the Diels-Alder reaction. DABCO can also be used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Propriétés
Numéro CAS |
114646-05-8 |
|---|---|
Nom du produit |
1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene |
Formule moléculaire |
C14H24N2S2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
(8aR)-3,3,6,6-tetramethyl-8a,9,10,11,12,12a-hexahydro-4,5,1,8-benzodithiadiazecine |
InChI |
InChI=1S/C14H24N2S2/c1-13(2)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18-17-13/h9-12H,5-8H2,1-4H3/t11-,12?/m1/s1 |
Clé InChI |
WCSIDOQPWXODDH-JHJMLUEUSA-N |
SMILES isomérique |
CC1(C=N[C@@H]2CCCCC2N=CC(SS1)(C)C)C |
SMILES |
CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C |
SMILES canonique |
CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C |
Synonymes |
1,2,3,4,4a,12a-hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene 1,2-HTDDC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)

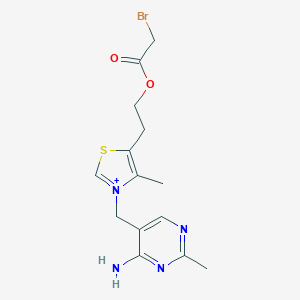
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)

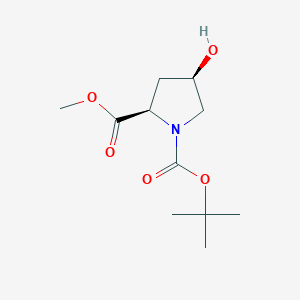
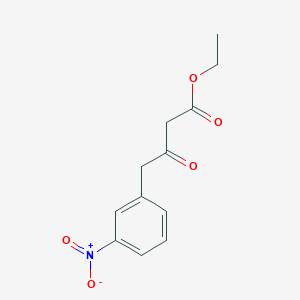

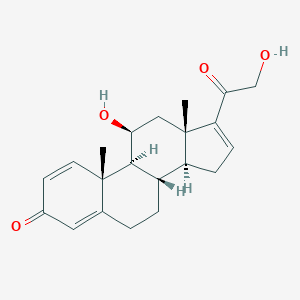
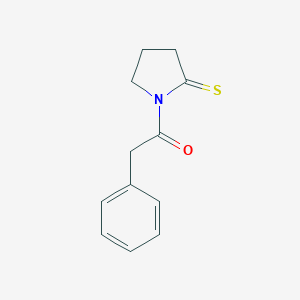
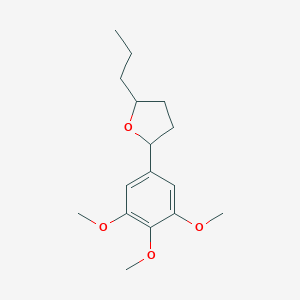

![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)